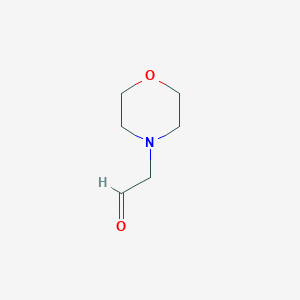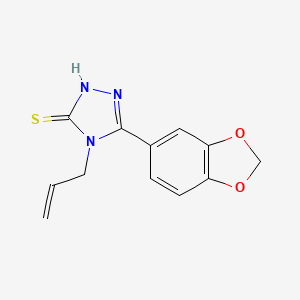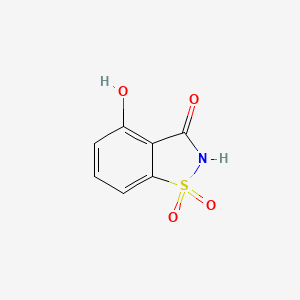
2-Morpholinoacetaldehyde
Vue d'ensemble
Description
2-Morpholinoacetaldehyde is a compound that features a morpholine ring, which is a common motif in various bioactive molecules and drugs. Morpholine is a versatile heterocycle that is often employed in medicinal chemistry due to its advantageous physicochemical, biological, and metabolic properties. It is a synthetic building block that can be easily introduced into molecules and has been shown to contribute significantly to the pharmacophore of certain enzyme inhibitors and to provide selective affinity for a wide range of receptors .
Synthesis Analysis
The synthesis of morpholine derivatives, including 2-Morpholinoacetaldehyde, can be achieved through various synthetic methodologies. For instance, morpholine catalyzed direct C3 alkenylation of indoles with α,β-unsaturated aldehydes has been developed using morpholine trifluoroacetic acid salt as an efficient catalyst . Additionally, morpholinophenylselenenamide can add to β-phenylselenoenamines to yield α-phenylselenoaldehydes, which allows a "one step" synthesis of cetoselenoacetals of α-cetoaldehydes with good yields . Moreover, the synthesis of new morpholine-based organocatalysts has been reported, which can be used in the 1,4-addition reaction of aldehydes to nitroolefins, demonstrating the synthetic versatility of morpholine derivatives .
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by the presence of a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. The oxygen in the ring and the pronounced pyramidalization of nitrogen in morpholine can affect the nucleophilicity of the enamine, which is relevant in the context of organocatalysis . The morpholine ring can be modified and substituted to achieve a wide range of biological activities, making it a privileged structure in drug design .
Chemical Reactions Analysis
Morpholine and its derivatives participate in a variety of chemical reactions. For example, the Vilsmeier-Haack formylation of N-arylacetamides can be used to prepare 2-chloroquinoline-3-carbaldehyde derivatives, which can then be converted into 2-(morpholin-1-yl) quinoline-3-carbaldehydes through reactions such as Claisen-Schmidt condensation and one-pot multicomponent reactions (MCRs) . The reactivity of morpholine derivatives in organocatalytic reactions, such as the 1,4-addition of aldehydes to nitroolefins, has also been explored, with the design of efficient morpholine-based catalysts .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by the morpholine ring. The heterocyclic structure imparts certain physicochemical properties that are beneficial in medicinal chemistry, such as improved pharmacokinetics and drug-like properties. Morpholine derivatives have been shown to increase potency and provide desirable drug-like properties in a variety of in vivo studies . The introduction of morpholine into oligonucleotide analogs, such as morpholino nucleoside oligomers with carbamate internucleoside linkages, has been shown to result in novel interactions with biological targets .
Applications De Recherche Scientifique
1. Chemical Synthesis and Structural Optimization
- Structural Optimization in Receptor Antagonism : A study by Hale et al. (1998) involved structural modifications to the morpholine acetal human neurokinin-1 (hNK-1) receptor antagonist, leading to the discovery of a potent, long-acting hNK-1 receptor antagonist. This demonstrates the use of 2-Morpholinoacetaldehyde derivatives in optimizing receptor-binding properties (Hale et al., 1998).
2. Organic Chemistry and Reagent Development
- Development of Synthetic Reagents : Research by Denmark and Heemstra (2006) showcased the use of N,O-Silyl dienyl ketene acetals derived from unsaturated morpholine amides as reagents for vinylogous aldol addition reactions, highlighting the role of morpholine derivatives in organic synthesis (Denmark & Heemstra, 2006).
3. Catalysis in Chemical Reactions
- Catalytic Applications : Xu et al. (2017) synthesized N-methyl morpholine based ionic liquids and utilized them as catalysts for Knoevenagel condensation, demonstrating the catalytic applications of morpholine derivatives in water-based reactions (Xu et al., 2017).
4. Biological and Medical Research
- Gene Expression Manipulation in Zebrafish : Wang et al. (2012) conducted a study on caged circular morpholino oligomers for manipulating gene expression in zebrafish, showing the potential of morpholine derivatives in genetic research (Wang et al., 2012).
5. Pharmacological Applications
- Morpholine in Drug Design : Kourounakis et al. (2020) reviewed the use of morpholine in medicinal chemistry, emphasizing its role in the design and development of bioactive molecules and drugs, demonstrating the significance of morpholine as a structural component in pharmacology (Kourounakis et al., 2020).
Safety and Hazards
The safety data sheet for 2-Morpholinoacetaldehyde hydrochloride suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
2-morpholin-4-ylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-4-1-7-2-5-9-6-3-7/h4H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOPYUKQPCQGEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364004 | |
| Record name | 2-Morpholinoacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinoacetaldehyde | |
CAS RN |
21977-09-3 | |
| Record name | 2-Morpholinoacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)



![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)







